molecular formula C7H9ClN4 B13068925 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile

4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B13068925
M. Wt: 184.62 g/mol
InChI Key: JPZCLCGXSPZROC-UHFFFAOYSA-N
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Description

4-(3-Amino-4-chloro-1H-pyrazol-1-yl)butanenitrile is a pyrazole-derived nitrile compound characterized by a pyrazole ring substituted with an amino (-NH₂) and chloro (-Cl) group at the 3- and 4-positions, respectively, attached to a butanenitrile chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

4-(3-amino-4-chloropyrazol-1-yl)butanenitrile

InChI

InChI=1S/C7H9ClN4/c8-6-5-12(11-7(6)10)4-2-1-3-9/h5H,1-2,4H2,(H2,10,11)

InChI Key

JPZCLCGXSPZROC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCCC#N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3-amino-4-chloropyrazole with butanenitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research has indicated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : Several studies have shown that compounds with pyrazole structures can inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to reduce inflammation in various biological models.
  • Anticancer Activity : Preliminary studies suggest that 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile may interact with cellular pathways involved in cancer progression.

Interaction Studies

Molecular docking studies reveal that 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile can form complexes with various biomolecules. These interactions may influence enzyme activity or receptor binding, indicating potential therapeutic applications. For instance, it has shown favorable binding interactions with proteins associated with cancer and inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile on cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. Mechanistic studies suggested that this inhibition was linked to apoptosis induction through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its anti-inflammatory properties using animal models of inflammation. The results demonstrated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The amino and chloro substituents on the pyrazole ring can enhance its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Nitrile Family

Nitriles with alkyl or aryl substituents are widely studied for their biological and chemical reactivity. Key comparisons include:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
4-(3-Amino-4-chloro-1H-pyrazol-1-yl)butanenitrile Pyrazole ring (Cl, NH₂), butanenitrile Limited commercial availability; potential bioactivity inferred from pyrazole moiety
4-(Methylthio)butanenitrile (3MTP-CN) Methylthio (-SCH₃), butanenitrile Plant defense signaling in Brassica oleracea; volatile hydrolysis product
5-(Methylsulfonyl)pentanenitrile (4MSOP-CN) Methylsulfonyl (-SO₂CH₃), pentanenitrile Role in glucosinolate metabolism; higher polarity due to sulfonyl group
4-(Methylthio)butanenitrile Methylthio (-SCH₃), butanenitrile Commercial availability; used in chemical synthesis

Key Observations :

  • Electronic Effects : The pyrazole ring in the target compound introduces aromaticity and hydrogen-bonding capacity (via -NH₂), contrasting with simpler alkyl/aryl nitriles like 3MTP-CN or 4MSOP-CN. This may enhance binding affinity in biological systems.
Pyrazole-Based Nitriles

Pyrazole derivatives are notable for their pharmacological activity. For example:

Compound Name Substituents Bioactivity/Applications Reference
4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole Br, difluoromethyl, methyl Agrochemical intermediate (e.g., fungicides)
Target Compound Cl, NH₂, butanenitrile Underexplored; potential as kinase inhibitor or antimicrobial agent (inferred from pyrazole nitriles)

Key Differences :

  • The butanenitrile chain in the target compound may enhance solubility in polar solvents compared to halogenated pyrazoles.
  • The amino group (-NH₂) could facilitate interactions with biological targets (e.g., enzyme active sites), a feature absent in non-amino-substituted pyrazoles.

Research Findings and Gaps

  • Synthetic Challenges: The discontinued commercial status of the target compound suggests synthesis difficulties, possibly due to instability of the chloro-amino-pyrazole moiety under standard conditions.
  • Biological Activity: While nitriles like 3MTP-CN are implicated in plant defense , the pyrazole core in the target compound may redirect its utility toward human health applications.

Biological Activity

4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile is a compound featuring a unique structural configuration that combines a butanenitrile group with a 3-amino-4-chloro-1H-pyrazole moiety. This combination enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery. The compound's molecular formula is C7_7H9_9ClN4_4, with a molecular weight of approximately 150.18 g/mol .

Biological Activity

Research indicates that pyrazole derivatives, including this compound, exhibit diverse biological activities:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of pyrazole derivatives. The presence of the amino and chlorinated groups in 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile may enhance its efficacy against various microbial strains .
  • Anti-inflammatory Properties : Pyrazole compounds are known for their anti-inflammatory effects. The structural features of this compound suggest it may inhibit specific inflammatory pathways, similar to other pyrazole-based drugs like celecoxib .
  • Enzyme Inhibition : Molecular docking studies have shown that this compound can interact favorably with proteins involved in disease pathways, indicating its potential as an enzyme inhibitor .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals how modifications to the pyrazole ring influence biological activity:

Compound NameStructure FeaturesUnique Aspects
2-(3-Amino-4-chloro-1H-pyrazol-1-yl)butanenitrileChlorine substitution on the pyrazoleEnhanced biological activity due to halogen effect
3-Amino-5-methylpyrazoleMethyl group additionDifferent biological profile due to methylation
4-(3-Amino-1H-pyrazol-5-yl)butanenitrileAdditional amino group on pyrazolePotential for different reactivity patterns

This table illustrates how minor variations in chemical structure can lead to significant differences in biological activity, emphasizing the importance of functional groups in drug design .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. It was found that compounds similar to 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition was linked to the presence of the chlorinated pyrazole moiety, enhancing binding affinity to the enzyme active site .

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